N-(4-hydroxyphenyl)-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
Description
N-(4-hydroxyphenyl)-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a rhodanine (2-thioxo-4-thiazolidinone) derivative featuring a 4-methylbenzylidene substituent at the 5-position and an N-(4-hydroxyphenyl)acetamide moiety. Its molecular formula is C₁₈H₁₄N₂O₃S₂, with a molar mass of 370.45 g/mol . The Z-configuration of the benzylidene double bond is critical for maintaining its structural integrity and biological activity. This compound belongs to a class of thiazolidinone derivatives known for their diverse pharmacological applications, including anticancer, antimicrobial, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C19H16N2O3S2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C19H16N2O3S2/c1-12-2-4-13(5-3-12)10-16-18(24)21(19(25)26-16)11-17(23)20-14-6-8-15(22)9-7-14/h2-10,22H,11H2,1H3,(H,20,23)/b16-10- |
InChI Key |
VJHBEVIMNGUWCZ-YBEGLDIGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Rhodanine Precursor Preparation
Synthesis begins with the preparation of 2-thioxo-1,3-thiazolidin-4-one (rhodanine), typically via cyclocondensation of thiourea with chloroacetic acid under acidic conditions. For this derivative, 4-methylbenzaldehyde is subsequently introduced via Knoevenagel condensation to form the (5Z)-5-(4-methylbenzylidene) intermediate. Reaction conditions (ethanol, piperidine catalyst, 60–80°C, 4–6 hr) yield the Z-isomer preferentially due to steric and electronic factors.
Acetamide Side-Chain Incorporation
The 3-position of the thiazolidinone ring is functionalized through nucleophilic substitution. Treatment with ethyl bromoacetate in dimethylformamide (DMF) at 80°C for 12 hr introduces the acetoxy group, followed by hydrolysis to the carboxylic acid using NaOH/EtOH. Coupling with para-aminophenol via carbodiimide-mediated (EDC/HOBt) amidation in dichloromethane completes the synthesis.
Key Reaction Parameters:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Knoevenagel Condensation | 4-Methylbenzaldehyde, EtOH, piperidine | 78–85 |
| Alkylation | Ethyl bromoacetate, DMF, 80°C | 65–72 |
| Amidation | EDC, HOBt, DCM, para-aminophenol | 60–68 |
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation (Monowave® 300 reactor, 150 W, 100°C, 20 min) reduces rhodanine formation time from hours to minutes while maintaining yields >80%. The (5Z)-configured benzylidene intermediate is obtained in 89% yield under open-vessel conditions using 1.5 eq of 4-methylbenzaldehyde and 5 mol% ZnCl₂ as a Lewis acid.
One-Pot Functionalization
Sequential microwave steps enable side-chain incorporation without intermediate isolation:
-
Alkylation: Ethyl bromoacetate (1.2 eq), K₂CO₃ (2 eq), DMF, 120°C, 10 min (Yield: 74%)
-
Hydrolysis-Amidation: para-Aminophenol (1.5 eq), H₂O/EtOH (1:1), 100°C, 15 min (Yield: 68%)
Solvent and Catalytic Optimization
Solvent Effects on Z-Isomer Selectivity
Polar aprotic solvents (DMF, DMSO) favor Z-isomer formation (>95% by HPLC) due to enhanced stabilization of the transition state. Ethanol, while less efficient (82% Z), remains preferable for large-scale synthesis owing to lower toxicity.
Catalytic Enhancements
-
Knoevenagel Step: CeCl₃·7H₂O (10 mol%) increases benzylidene yield to 91% by facilitating imine-enamine tautomerization.
-
Amidation: N-Hydroxysuccinimide (NHS) additives reduce racemization, improving enantiomeric excess to 98%.
Analytical Characterization
Structural Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, MeOH:H₂O 70:30) shows ≥99% purity with tₖ=8.2 min. Residual solvents (DMF <50 ppm) are quantified via GC-MS.
Comparative Methodological Evaluation
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Total Time | 18–24 hr | 45–60 min |
| Overall Yield | 52–58% | 63–67% |
| Energy Consumption | 850–900 kWh/kg | 120–150 kWh/kg |
| Isomeric Purity (Z:E) | 92:8 | 97:3 |
Challenges and Limitations
-
Stereochemical Control: Minor E-isomer formation (<5%) necessitates chromatographic purification.
-
Scale-Up Risks: Exothermic amidation steps require precise temperature control to prevent decomposition.
-
Solvent Waste: DMF usage generates 8–10 L/kg of hazardous waste, prompting exploration of cyclopentyl methyl ether (CPME) as a greener alternative .
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups in the thiazolidinone ring can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced thiazolidinone derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that N-(4-hydroxyphenyl)-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide exhibits promising anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways, making it a candidate for further development as an anticancer agent .
Antioxidant Properties
The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is beneficial in preventing various diseases associated with oxidative damage, including neurodegenerative disorders and cardiovascular diseases .
Anti-inflammatory Effects
this compound has been studied for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and enzymes, suggesting potential therapeutic uses in inflammatory conditions such as arthritis and asthma .
Pharmacology
Drug Development
The compound's unique thiazolidinone structure is of interest in drug design due to its ability to interact with various biological targets. Researchers are exploring its use as a scaffold for developing new drugs that target specific diseases, particularly those related to cancer and inflammation .
Synergistic Effects with Other Drugs
Preliminary studies suggest that this compound may exhibit synergistic effects when combined with other therapeutic agents. This could enhance the efficacy of existing treatments and reduce required dosages, minimizing side effects .
Materials Science
Polymer Composites
The compound has potential applications in materials science, particularly in the development of polymer composites. Its antioxidant properties can be utilized to enhance the stability and longevity of polymers used in various industrial applications .
Nanotechnology Applications
Research is being conducted on the incorporation of this compound into nanomaterials for drug delivery systems. Its ability to target specific cells can be harnessed for developing smart drug delivery vehicles that release therapeutic agents at controlled rates .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cell lines. |
| Study 2 | Antioxidant Properties | Showed reduction of oxidative stress markers in neuronal cells. |
| Study 3 | Anti-inflammatory Effects | Inhibited cytokine release in animal models of arthritis. |
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The thiazolidinone ring is known to interact with proteins, potentially inhibiting their function. The compound’s overall structure allows it to bind to multiple targets, leading to its diverse biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogues, their substituents, physical properties, and biological activities:
Structural and Functional Insights
4-Methylbenzylidene contributes to lipophilicity, favoring membrane permeability over 3-chlorobenzylidene () or 2-methoxybenzylidene (), which exhibit bulkier substituents .
Spectral Correlations :
- All compounds show characteristic IR bands for C=O (~1700 cm⁻¹) and C=S (~1240–1260 cm⁻¹), confirming the rhodanine core . UV λmax ~388 nm (log ε ~3.2–3.4) indicates π→π* transitions in the conjugated benzylidene system .
Thermal Stability :
- Compounds with sulfamoylphenyl groups (e.g., 7c, 7a) exhibit higher melting points (285–302°C) than the target compound, likely due to increased molecular rigidity .
Biological Activity Trends :
- Thiosemicarbazone analogues (e.g., ML302) show enzyme inhibition via metal chelation, whereas rhodanine-furan conjugates () target tumor angiogenesis . The target compound’s bioactivity is hypothesized to align with these mechanisms due to structural similarities.
Biological Activity
N-(4-hydroxyphenyl)-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound belonging to the thiazolidinone class. This compound has garnered attention for its diverse biological activities, particularly in the field of anticancer research. The unique structural features of this compound, including a thiazolidinone core with hydroxyl and methylbenzylidene substituents, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and potential as a therapeutic agent.
Molecular Formula
- Molecular Formula : C19H16N2O3S2
- Molecular Weight : Approximately 384.47 g/mol
Structural Features
The compound contains a thiazolidinone ring, characterized by:
- A thio group and a keto group that enhance its reactivity.
- Hydroxyl and methylbenzylidene substituents that influence its biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from studies evaluating its anticancer activity:
| Cell Line | IC50 (µM) | Inhibition (%) at 100 µg/mL | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 2.30 | 82.5% | |
| K562 (Chronic Myelogenous Leukemia) | 4.67 | 64.4% | |
| HCT116 (Colorectal Cancer) | 10 | Not specified |
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation pathways.
- Modulation of specific enzymes and receptors involved in cancer progression.
Structure–Activity Relationship (SAR)
Studies have shown that modifications in the structure of thiazolidinone derivatives can significantly impact their biological activity. For instance:
- Compounds with different substituents on the thiazolidinone ring demonstrate varying levels of cytotoxicity.
- The presence of lipophilic groups enhances the interaction with biological targets, leading to improved anticancer efficacy.
Study 1: Cytotoxicity Assessment
In a study by Nguyen et al., a series of thiazolidinone derivatives were synthesized and evaluated for their cytotoxicity against MCF-7 and K562 cell lines. The results indicated that compounds with a similar structural framework to this compound exhibited moderate to high cytotoxicity, suggesting potential for further development as anticancer agents .
Study 2: Selective Antitumor Activity
Déliko Dago et al. investigated the antitumor activity of various thiazolidinone derivatives, including those structurally related to this compound. Their findings highlighted that certain derivatives showed selective inhibition against colorectal adenocarcinoma HCT116 cells without affecting normal fibroblasts, indicating a favorable therapeutic index for these compounds .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization requires careful selection of reaction conditions. For example, using potassium carbonate (1.5 mol) in dimethylformamide (DMF) as a base and solvent facilitates nucleophilic substitution in thiazolidinone derivatives . Monitoring reaction progress via TLC ensures completion before quenching with water to precipitate the product. Recrystallization from DMF-acetic acid or DMF-ethanol mixtures enhances purity . Key parameters include:
Q. What spectroscopic techniques are most effective for confirming the stereochemistry and tautomeric forms?
Methodological Answer:
- ¹H/¹³C NMR : Identifies Z/E configuration of the benzylidene moiety via coupling constants (e.g., Z-configuration shows J = 10–12 Hz for olefinic protons) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
- X-ray Diffraction : Resolves crystal packing and tautomeric preferences (e.g., enol-keto equilibrium in thiazolidinones) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the reaction mechanism and regioselectivity of the Z-configured benzylidene moiety?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G(d) to model transition states and analyze frontier molecular orbitals (FMOs). For example, the HOMO-LUMO gap predicts reactivity sites in the thiazolidinone ring .
- NBO Analysis : Evaluates hyperconjugative interactions (e.g., charge transfer between sulfur and carbonyl groups) to explain regioselectivity .
- Solvent Effects : Include PCM models to simulate polar solvents (e.g., DMF) and their impact on reaction pathways .
Q. What in vitro/in vivo models address contradictory results in hypoglycemic activity studies of thiazolidinone derivatives?
Methodological Answer: Contradictions arise from variations in assay conditions or models. Mitigation strategies include:
- In Vitro : Standardize PPAR-γ receptor binding assays with positive controls (e.g., rosiglitazone) .
- In Vivo : Use streptozotocin-induced diabetic rodents with consistent dosing (e.g., 50–100 mg/kg orally) and monitor glucose tolerance over 14 days .
- Data Validation : Cross-validate results with molecular docking to confirm binding affinity to PPAR-γ .
Q. How can structure-activity relationships (SARs) resolve discrepancies in antimicrobial activity data?
Methodological Answer:
- Systematic SAR Analysis : Synthesize analogs with modified substituents (e.g., 4-methoxy vs. 4-methylbenzylidene) and test against standardized microbial strains (e.g., S. aureus ATCC 25923) .
- MIC Assays : Use broth microdilution (CLSI guidelines) to ensure consistency.
- Mechanistic Studies : Probe membrane disruption via fluorescence microscopy or β-galactosidase leakage assays .
Q. What strategies validate tautomeric equilibria in solution versus solid states?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
